molecular formula C12H15NO2 B1683290 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 96449-69-3

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B1683290
CAS No.: 96449-69-3
M. Wt: 205.25 g/mol
InChI Key: KJNWTBGLUKBKME-UHFFFAOYSA-N
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Description

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is an organic compound with the molecular formula C₁₂H₁₅NO₂ It is a derivative of pyrrolidinone, characterized by the presence of a benzyl group and a hydroxymethyl group attached to the pyrrolidinone ring

Scientific Research Applications

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-pyrrolidinone with benzyl chloride in the presence of a base, followed by the introduction of a hydroxymethyl group through a hydroxymethylation reaction. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-benzyl-4-(carboxymethyl)pyrrolidin-2-one.

    Reduction: Formation of 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxymethyl and benzyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

  • 1-Benzyl-4-hydroxypyrrolidin-2-one
  • 1-Benzyl-4-methylpyrrolidin-2-one
  • 1-Benzyl-4-aminopyrrolidin-2-one

Uniqueness: The presence of the hydroxymethyl group in this compound distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-9-11-6-12(15)13(8-11)7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNWTBGLUKBKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50914502
Record name 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96449-69-3
Record name 4-(Hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96449-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name WEB-1868
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
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Record name 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one
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Synthesis routes and methods I

Procedure details

200 ml of a 2M solution of lithium borohydride in THF were added dropwise to a stirred solution of 100 g of methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate in 600 ml of THF under a nitrogen atmosphere. After 3 hours, the mixture was cooled to 10° C. and treated with 200 ml of 50% aqueous acetic acid. The solvents were removed under reduced pressure and the residue was partitioned between dichloromethane and saturated sodium bicarbonate solution. The organic extracts were dried and evaporated to dryness to give 92 g of 1-benzyl-4-(hydroxymethyl)-2-pyrrolidinone. This was dissolved in 200 ml of pyridine and the solution was treated with 95 g p-toluenesulphonyl chloride. The solution obtained was stirred for 18 hours and then concentrated. The residue was partitioned between dichloromethane and 2M hydrochloric acid. The organic phase was washed with water, dried and evaporated to dryness. Crystallization of the residue from diethyl ether/n-hexane gave 115 g of 1-benzyl-4-(p-toluenesulphonyloxy)-2-pyrrolidinone of melting point 83°-84° C.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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